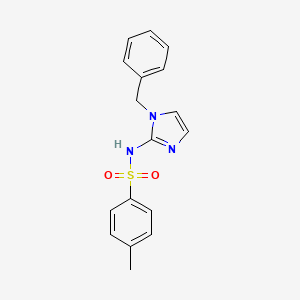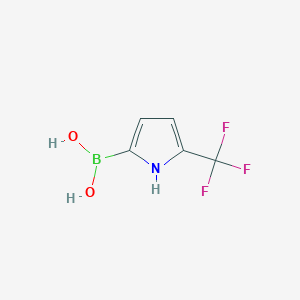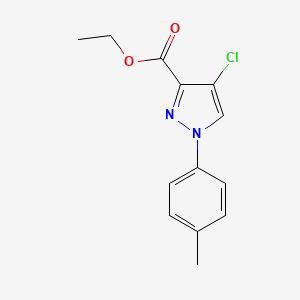![molecular formula C11H22N3O4S+ B12942232 1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium](/img/structure/B12942232.png)
1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[222]octan-1-ium is a complex organic compound with a unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium typically involves multiple steps. One common method includes the reaction of tert-butyl chlorosulfonylcarbamate with 1,4-diazabicyclo[2.2.2]octane under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening methods can also aid in identifying the most efficient production pathways.
Analyse Chemischer Reaktionen
Types of Reactions
1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce sulfides or thiols.
Wissenschaftliche Forschungsanwendungen
1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein folding.
Industry: Used in the development of new materials with unique properties, such as polymers and catalysts
Wirkmechanismus
The mechanism of action of 1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved often include binding to active sites on proteins, altering their conformation and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with similar structural features but different functional groups.
8-Azabicyclo[3.2.1]octane: Shares the bicyclic core but has different substituents, leading to varied chemical properties and applications
Uniqueness
1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[22
Eigenschaften
Molekularformel |
C11H22N3O4S+ |
|---|---|
Molekulargewicht |
292.38 g/mol |
IUPAC-Name |
tert-butyl N-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylsulfonyl)carbamate |
InChI |
InChI=1S/C11H21N3O4S/c1-11(2,3)18-10(15)12-19(16,17)14-7-4-13(5-8-14)6-9-14/h4-9H2,1-3H3/p+1 |
InChI-Schlüssel |
KCAURZCKAUWSJP-UHFFFAOYSA-O |
Kanonische SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)[N+]12CCN(CC1)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



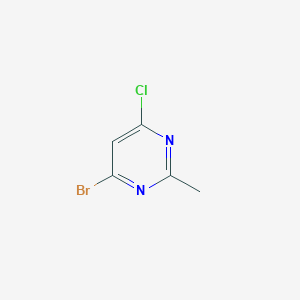

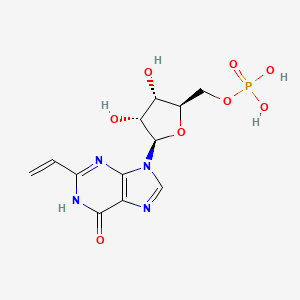
![Boronic acid, [6-bromo-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl]-](/img/structure/B12942171.png)
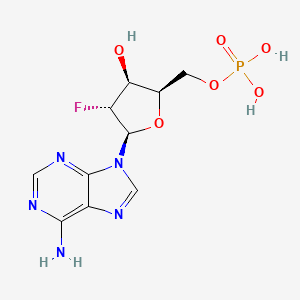
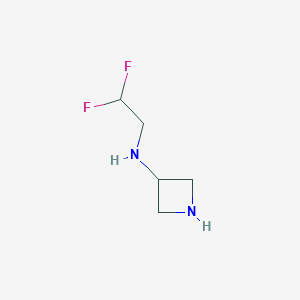
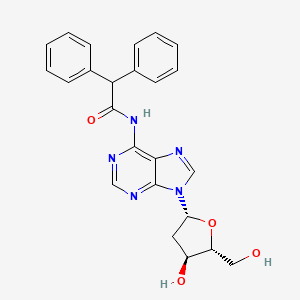
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(nonylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12942194.png)
